N1-(2-chlorophenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
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Overview
Description
N1-(2-chlorophenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a phenylpiperazine moiety, and an oxalamide linkage, which contribute to its distinct chemical properties and biological activities.
Mechanism of Action
Target of Action
Similar compounds have been shown to have anticonvulsant activity . These compounds are believed to interact with neuronal voltage-sensitive sodium channels .
Biochemical Pathways
Based on its potential anticonvulsant activity, it can be inferred that it may affect the neuronal signaling pathways, particularly those involving sodium channels .
Result of Action
Based on the potential anticonvulsant activity of similar compounds, it can be inferred that it may help in reducing the occurrence of seizures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorophenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide typically involves a multi-step processThe final step involves the formation of the oxalamide linkage by reacting the intermediate with oxalyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorophenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for studying cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: This compound shares a similar piperazine moiety but differs in the presence of an acetamide linkage instead of an oxalamide linkage.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another related compound with a thiazole ring and chloroacetamide group, showing different biological activities.
Uniqueness
N1-(2-chlorophenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with neuronal voltage-sensitive sodium channels sets it apart from other similar compounds, highlighting its potential as a therapeutic agent .
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O2/c21-17-8-4-5-9-18(17)23-20(27)19(26)22-10-11-24-12-14-25(15-13-24)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,22,26)(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUSDLWPUBECGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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